T7Xae9Y6B9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GSK3494245, also known as DDD01305143, is a potent, orally active, and selective inhibitor of the chymotrypsin-like activity of the parasite proteasome. It binds in a site sandwiched between the β4 and β5 subunits of the proteasome. This compound has shown significant potential in treating parasitic infections, particularly leishmaniasis .
準備方法
The synthetic routes and reaction conditions for GSK3494245 involve multiple steps, including the formation of key intermediates and their subsequent reactions to form the final compound. The industrial production methods are designed to ensure high purity and yield, with stringent control over reaction conditions to maintain consistency and quality .
化学反応の分析
GSK3494245 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
GSK3494245 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study proteasome inhibition and its effects on various biochemical pathways.
Biology: It is used to investigate the role of proteasomes in cellular processes and to study the mechanisms of parasitic infections.
作用機序
GSK3494245 exerts its effects by selectively inhibiting the chymotrypsin-like activity of the parasite proteasome. It binds in a site sandwiched between the β4 and β5 subunits, leading to the inhibition of proteasome activity. This results in the accumulation of misfolded proteins and ultimately leads to the death of the parasite .
類似化合物との比較
GSK3494245 is unique in its selective inhibition of the chymotrypsin-like activity of the parasite proteasome. Similar compounds include:
LXE408: Another proteasome inhibitor in clinical trials for the treatment of kinetoplastid diseases.
GSK3494245 stands out due to its oral bioavailability, desirable safety profile, and good pharmacokinetics, making it a promising candidate for further development .
特性
CAS番号 |
2080410-41-7 |
---|---|
分子式 |
C21H23FN6O2 |
分子量 |
410.4 g/mol |
IUPAC名 |
N-[4-fluoro-3-(3-morpholin-4-ylimidazo[1,2-a]pyrimidin-7-yl)phenyl]pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C21H23FN6O2/c22-17-4-3-15(24-21(29)27-6-1-2-7-27)13-16(17)18-5-8-28-19(14-23-20(28)25-18)26-9-11-30-12-10-26/h3-5,8,13-14H,1-2,6-7,9-12H2,(H,24,29) |
InChIキー |
SAJUCKZZYFFICP-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=O)NC2=CC(=C(C=C2)F)C3=NC4=NC=C(N4C=C3)N5CCOCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。